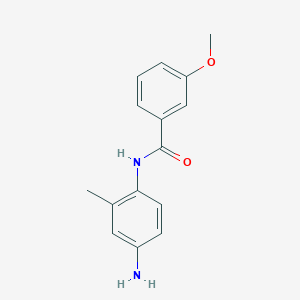

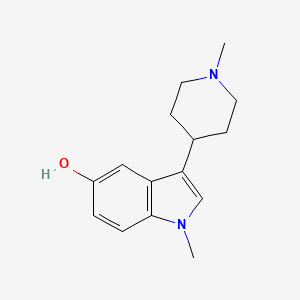

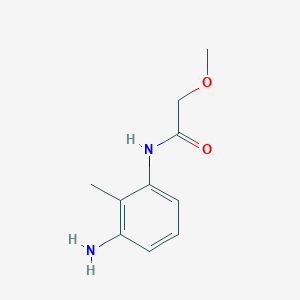

1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

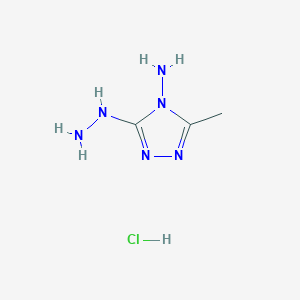

“1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol” is a chemical compound with the molecular formula C23H24F2N2O6S . It’s also known by the alternative name LY 483518 . The compound has a molecular weight of 494.5 g/mol .

Synthesis Analysis

The synthesis of piperidine derivatives, which includes “1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol”, is a significant area of research in organic chemistry . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C21H22F2N2O3S.C2H2O3/c1-24-10-8-14 (9-11-24)17-13-25 (2)20-7-6-15 (12-16 (17)20)28-29 (26,27)21-18 (22)4-3-5-19 (21)23;3-1-2 (4)5/h3-7,12-14H,8-11H2,1-2H3;1H, (H,4,5) . The Canonical SMILES string is CN1CCC (CC1)C2=CN (C3=C2C=C (C=C3)OS (=O) (=O)C4=C (C=CC=C4F)F)C.C (=O)C (=O)O .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 494.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound is 494.13231399 g/mol . The topological polar surface area of the compound is 114 Ų . The heavy atom count of the compound is 34 .

Applications De Recherche Scientifique

PET Ligand Development The compound 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol has been identified as a high affinity α(1A)-adrenoceptor ligand. This compound demonstrates potential for brain entry, making it a suitable candidate for development as a positron emission tomography (PET) ligand (Jørgensen et al., 2013).

Cholinesterase and Monoamine Oxidase Inhibition A derivative of this compound, MBA236, has been identified as a dual inhibitor of cholinesterase and monoamine oxidase. This suggests potential applications in the treatment of neurodegenerative diseases (Bautista-Aguilera et al., 2014).

Radiochemical Synthesis Research has been conducted on the synthesis of radiochemical isotopomers of related compounds, potentially for use in radio-labeling and imaging applications (Czeskis, 1998).

Anticancer Screening Novel derivatives of this compound have shown cytotoxic activities against various human cell lines, suggesting their potential use in cancer therapy (Koksal et al., 2012).

Antimicrobial Evaluation Several derivatives have been evaluated for their antimicrobial properties against a range of bacteria and fungi, indicating their potential use in the treatment of infectious diseases (El-Sayed et al., 2011).

Neuroprotective Agents Some indole derivatives, including compounds related to 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol, have shown neuroprotective properties, potentially making them suitable for the treatment of neurodegenerative diseases (Buemi et al., 2013).

Orientations Futures

Piperidine derivatives, including “1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol”, are a key area of research in drug discovery . They are being utilized in different therapeutic applications and show promise in various fields such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mécanisme D'action

Target of Action

The primary target of the compound “1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol” is the 5-HT6 receptor (5-HT6R) . The 5-HT6R belongs to the serotonin superfamily and is exclusively located in regions of the brain associated with learning and memory .

Mode of Action

This compound acts as a potent and selective antagonist at the 5-HT6R . Antagonists are substances that inhibit the function of a receptor by binding to it and blocking the interaction with its natural ligand. In this case, the compound prevents serotonin from binding to the 5-HT6R, thereby modulating the receptor’s activity .

Biochemical Pathways

The antagonistic activity of the compound at the 5-HT6R affects several biochemical pathways. Studies have found that known 5-HT6R antagonists selectively increase glutamate and acetylcholine levels in the brain . Both of these neurotransmitters are associated with learning and memory .

Pharmacokinetics

The compound shows a good pharmacokinetic profile . Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted by the body. , suggesting it may have favorable bioavailability and minimal drug-drug interactions.

Result of Action

The result of the compound’s action is an improvement in cognitive function. The 5-HT6R is involved in cognitive function, and antagonists of this receptor have been shown to improve cognitive function in numerous animal models . Therefore, it is likely that this compound would have similar effects.

Propriétés

IUPAC Name |

1-methyl-3-(1-methylpiperidin-4-yl)indol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-16-7-5-11(6-8-16)14-10-17(2)15-4-3-12(18)9-13(14)15/h3-4,9-11,18H,5-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJITLRFLSAQBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CN(C3=C2C=C(C=C3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591894 |

Source

|

| Record name | 1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

445441-74-7 |

Source

|

| Record name | 1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B1319945.png)